Graphislactone A

Vue d'ensemble

Description

Graphislactone A est un métabolite secondaire dérivé d’un mycobionte présent dans les lichens du genre Graphis. Ce composé présente des propriétés antioxydantes significatives et a fait l’objet de diverses études scientifiques en raison de ses applications thérapeutiques potentielles .

Applications De Recherche Scientifique

Graphislactone A a fait l’objet de nombreuses études pour ses applications en recherche scientifique, notamment :

Mécanisme D'action

Graphislactone A exerce ses effets principalement par son activité antioxydante. Il réduit la production d’espèces réactives de l’oxygène dans les hépatocytes et diminue la réponse inflammatoire dans les macrophages . Le composé inhibe la lipogenèse plutôt que l’oxydation des graisses, ce qui est évident à partir des données de séquençage de l’ARN montrant des associations avec les voies adipogéniques pendant la différenciation des adipocytes . Les cibles moléculaires comprennent les gènes lipogéniques et les voies impliquées dans le métabolisme des lipides.

Analyse Biochimique

Biochemical Properties

Graphislactone A has been shown to interact with various biomolecules in biochemical reactions. It demonstrated antioxidant capacity on a par with that of vitamin C in cultured hepatocytes .

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. It reduces the inflammatory response induced by lipopolysaccharide in primary macrophages . It also effectively reduces lipid accumulation and suppresses lipogenic gene expression in AML12 hepatocytes and 3T3-L1 adipocytes .

Molecular Mechanism

The molecular mechanism of this compound involves inhibiting lipogenesis rather than fat oxidation in cultured hepatocytes . RNA sequencing data revealed intriguing associations between this compound and the adipogenic pathways during adipocyte differentiation .

Temporal Effects in Laboratory Settings

It has been shown to have a long-term effect on reducing hepatic steatosis .

Dosage Effects in Animal Models

In animal studies using a non-alcoholic fatty liver disease (NAFLD) mouse model, this compound had a milder impact on liver inflammation while markedly attenuating hepatic steatosis . This effect was confirmed in an animal model of early fatty liver disease without inflammation .

Metabolic Pathways

The metabolic pathways that this compound is involved in primarily relate to lipogenesis . It inhibits lipogenesis in cultured hepatocytes .

Transport and Distribution

Its ability to reduce lipid accumulation suggests it may interact with lipid transporters or binding proteins .

Subcellular Localization

Its demonstrated effects on lipid accumulation and lipogenesis suggest it may localize to areas of the cell involved in these processes .

Méthodes De Préparation

Graphislactone A est principalement isolé de la culture de champignons endophytes tels que Cephalosporium sp. IFB-E001. Le processus d’extraction implique la culture du champignon dans un milieu approprié, suivie d’une extraction par solvant et d’une purification chromatographique

Analyse Des Réactions Chimiques

Graphislactone A subit plusieurs types de réactions chimiques, notamment :

Les réactifs couramment utilisés dans ces réactions comprennent le 1,1-diphényl-2-picrylhydrazyle (DPPH) pour les tests de piégeage des radicaux libres et le peroxyde d’hydrogène pour les études de stress oxydatif . Les principaux produits formés à partir de ces réactions comprennent des formes réduites d’espèces réactives de l’oxygène et des intermédiaires radicalaires stabilisés.

Comparaison Avec Des Composés Similaires

Graphislactone A fait partie d’une famille de benzopyranones phénoliques isolées de lichens du genre Graphis . Des composés similaires comprennent :

Butylhydroxytoluène (BHT) : Un antioxydant synthétique présentant des propriétés similaires de piégeage des radicaux libres.

Acide ascorbique (vitamine C) : Un antioxydant naturel d’efficacité comparable dans la réduction du stress oxydatif.

This compound est unique en raison de son origine naturelle et de ses activités biologiques spécifiques, en particulier son rôle dans le métabolisme des lipides et ses effets anti-inflammatoires .

Activité Biologique

Graphislactone A (GPA) is a phenolic benzopyranone, a secondary metabolite derived from the mycobiont of lichens in the genus Graphis. This compound has garnered attention for its diverse biological activities, particularly its potent antioxidant and anti-inflammatory properties. This article explores the biological activity of this compound, detailing its mechanisms of action, therapeutic potential, and relevant research findings.

Antioxidant Activity

GPA exhibits significant antioxidant properties, which have been characterized through various in vitro assays. The compound's ability to scavenge free radicals is comparable to well-known antioxidants such as ascorbic acid and butylated hydroxytoluene (BHT).

- Free Radical Scavenging : GPA has demonstrated strong scavenging activity against several free radicals, including DPPH (2,2-diphenyl-1-picrylhydrazyl) and hydroxyl radicals. In studies, GPA showed an EC50 value of 0.04 mg/mL in DPPH assays, indicating its effectiveness in reducing oxidative stress .

- Reduction of Reactive Oxygen Species (ROS) : In hepatocyte models, GPA significantly reduced H2O2-induced ROS production. Treatment with GPA at concentrations of 12.5 μM to 50 μM maintained cell viability above 80% while effectively scavenging ROS .

- Antioxidant Assays : Various assays have confirmed GPA's antioxidant potential:

Anti-inflammatory Activity

GPA also possesses anti-inflammatory properties that may contribute to its therapeutic potential in conditions like non-alcoholic fatty liver disease (NAFLD).

Inflammatory Response Modulation

- Cytokine Expression : GPA treatment resulted in decreased expression of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β in macrophage models. This suggests that GPA can modulate inflammatory pathways effectively .

- Lipid Metabolism Regulation : In studies involving adipocytes and hepatocytes, GPA reduced lipid accumulation and suppressed lipogenic gene expression, indicating its potential role in managing lipid metabolism disorders .

Therapeutic Applications

The biological activities of this compound suggest several potential therapeutic applications:

- Management of NAFLD : Research indicates that GPA can mitigate hepatic steatosis by inhibiting lipogenesis rather than promoting fat oxidation . This positions GPA as a candidate for further exploration in treating metabolic disorders.

- Antimicrobial Properties : Preliminary studies have suggested that GPA may possess antimicrobial activity against various pathogens, although more research is needed to fully characterize this aspect .

Case Studies and Research Findings

Several studies have focused on the biological activity of this compound:

Propriétés

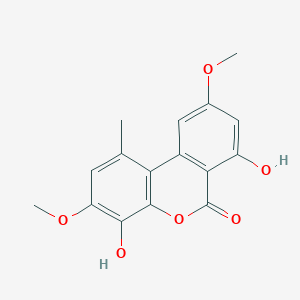

IUPAC Name |

4,7-dihydroxy-3,9-dimethoxy-1-methylbenzo[c]chromen-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14O6/c1-7-4-11(21-3)14(18)15-12(7)9-5-8(20-2)6-10(17)13(9)16(19)22-15/h4-6,17-18H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SMKUDZVEVLDBSV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C2=C1C3=C(C(=CC(=C3)OC)O)C(=O)O2)O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

302.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.